molecular formula C16H17N5OS2 B2462770 1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 868966-32-9

1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

カタログ番号: B2462770
CAS番号: 868966-32-9
分子量: 359.47
InChIキー: LFRQKQSTJOSAMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one features a triazolo[4,3-b]pyridazine core substituted at position 3 with a thiophen-2-yl group and at position 6 with a sulfanyl-linked ethanone moiety bearing a piperidin-1-yl group. This structure combines a heterocyclic scaffold with sulfur-containing and nitrogen-rich substituents, which are common in bioactive molecules targeting kinases, receptors, or enzymes. The piperidine ring may enhance pharmacokinetic properties, while the thiophene and sulfanyl groups could influence electronic and steric interactions .

特性

IUPAC Name

1-piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS2/c22-15(20-8-2-1-3-9-20)11-24-14-7-6-13-17-18-16(21(13)19-14)12-5-4-10-23-12/h4-7,10H,1-3,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRQKQSTJOSAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common approach includes the formation of the triazolopyridazine core, followed by the introduction of the thiophene and piperidine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control.

化学反応の分析

Types of Reactions

1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyridazine moiety can be reduced under specific conditions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides, while nucleophilic substitution on the piperidine ring can introduce various functional groups.

科学的研究の応用

1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

作用機序

The mechanism of action of 1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

類似化合物との比較

Heterocyclic Core Variations

The triazolo[4,3-b]pyridazine core distinguishes this compound from analogs with other fused heterocycles. For example:

  • Triazolo[3,2-b]thiazole derivatives (e.g., ZINC1403500 in ) replace the pyridazine ring with a thiazole, altering electronic properties and binding affinities.
  • Pyrazolopyrimidinones (e.g., compound 5 in ) feature a pyrimidinone ring fused to pyrazole, offering hydrogen-bonding sites distinct from the triazolopyridazine’s nitrogen-rich framework .

Key Insight : The triazolopyridazine core’s planar structure and nitrogen arrangement may favor interactions with aromatic residues in target proteins, compared to bulkier or less polar cores.

Piperidine/Piperazine Moieties

The piperidin-1-yl group in the target compound contrasts with piperazine derivatives commonly found in analogs:

  • MK22 () : Contains a 4-(4-trifluoromethylphenyl)piperazine, introducing electron-withdrawing substituents that enhance metabolic stability but may reduce solubility .
  • Compound 21 () : Features a piperazine linked to a trifluoromethylphenyl group, demonstrating how aryl substitutions on nitrogen influence target selectivity .

Data Table 1: Piperidine/Piperazine Analogs

Compound Nitrogen Scaffold Key Substituents Potential Impact Reference
Target Compound Piperidine Thiophen-2-yl, sulfanyl Enhanced lipophilicity -
MK22 Piperazine 4-Trifluoromethylphenyl Improved metabolic stability
Compound 21 Piperazine Trifluoromethylphenyl, carbonyl Increased electron deficiency

Thiophene and Sulfanyl Substituents

The thiophen-2-yl group at position 3 and the sulfanyl linker at position 6 are critical for interactions:

  • MK89 () : Retains the thiophen-2-yl group but replaces the triazolopyridazine core with a butan-1-one linker, simplifying the structure but reducing rigidity .
  • ZINC1403500 () : Substitutes thiophene with a trifluoromethylbenzylsulfanyl group, introducing hydrophobicity and steric bulk .

Key Insight : The sulfanyl group’s flexibility may allow adaptive binding, while thiophene’s aromaticity contributes to π-π stacking interactions.

生物活性

The compound 1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a novel synthetic entity that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H16N4S\text{C}_{14}\text{H}_{16}\text{N}_4\text{S}

This structure includes a piperidine ring, a thiophene moiety, and a triazolopyridazine core, which are known to contribute to various biological activities.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to metabolic pathways. For instance, it targets 11β-hydroxysteroid dehydrogenase type 1 , which is implicated in metabolic syndrome and related disorders such as type 2 diabetes and obesity .
  • CNS Activity : Preliminary studies suggest potential neuroprotective effects, which may have implications for treating cognitive disorders including Alzheimer's disease .

Pharmacological Effects

The biological activity of the compound has been evaluated across various models:

  • Antimicrobial Activity : It has demonstrated significant antimicrobial properties against a range of pathogens. In vitro studies reported effective inhibition against bacterial strains at concentrations that suggest potential for therapeutic use in infections .
  • Anticancer Properties : The compound's derivatives have shown promise in cancer research. For example, related triazole compounds have been documented to exhibit cytotoxicity against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values indicating effective growth inhibition .

Case Study 1: Antimicrobial Evaluation

In a controlled study, 1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one was tested against several bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings underscore the compound's potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A series of derivatives were synthesized and tested for anticancer activity. The most potent derivative exhibited an IC50 value of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells. These results highlight the effectiveness of modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with chlorination using thionyl chloride followed by nucleophilic substitution with piperidine. Key steps include cyclization of triazolo-pyridazine precursors under reflux in solvents like dimethylformamide (DMF) or dioxane. Purification typically requires column chromatography to isolate the final product. Reaction optimization should focus on temperature control (80–120°C), solvent polarity, and stoichiometric ratios to improve yield and purity .

Q. How can researchers structurally characterize this compound to confirm its identity and purity?

  • Methodological Answer : Use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify aromatic protons and heterocyclic connectivity, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment. X-ray crystallography may resolve ambiguities in stereochemistry or crystal packing .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Begin with in vitro assays such as:

  • Anti-inflammatory activity : COX-2 inhibition assays using human recombinant enzymes.
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer : Compare the compound’s core structure (piperidine, triazolo-pyridazine, thiophene) with analogs (see Table 1). Modify substituents systematically:

  • Piperidine ring : Replace with morpholine or azepane to alter lipophilicity.

  • Thiophene moiety : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilic interactions.

  • Triazolo-pyridazine : Explore substitutions at the 3-position to modulate binding affinity.

    Table 1: Bioactive Analogs for SAR Reference

    Compound NameStructural FeaturesBiological Activity
    3-Ethyl-6-methyl-triazolo[4,5-d]pyrimidineTriazole-pyrimidine coreAntitumor
    PKI-402Morpholine-triazole hybridAnticancer
    3-(4-Methoxyphenyl)-triazolo[4,5-d]pyrimidinPyrazole-triazole coreAntimicrobial

Q. What experimental strategies can elucidate the compound’s mechanism of action in disease models?

  • Methodological Answer : Employ target identification techniques :

  • Pull-down assays with biotinylated probes to capture binding proteins.
  • Kinase profiling panels to screen for enzyme inhibition.
  • Transcriptomic analysis (RNA-seq) on treated cell lines to identify dysregulated pathways. For neuroinflammatory models, use microglial cells (BV-2) and measure TNF-α/IL-6 secretion via ELISA .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies :

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitor degradation via HPLC.
  • Thermal stability : Heat samples to 40–60°C and assess decomposition kinetics.
  • Oxidative stability : Expose to H₂O₂ (3%) and track sulfoxide/sulfone formation using LC-MS .

Q. What strategies are effective for synthesizing derivatives to improve solubility or target specificity?

  • Methodological Answer :

  • Solubility enhancement : Introduce polar groups (e.g., -OH, -NH₂) via reductive amination or ester hydrolysis.
  • Targeted delivery : Conjugate with PEG linkers or folate moieties for tumor-selective uptake.
  • Heterocycle variation : Replace thiophene with furan or pyridine to modulate electronic properties. Use TBTU/HOBt coupling for amide bond formation in derivative synthesis .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation in rodent models.
  • Dose-response validation : Repeat in vitro assays at concentrations reflecting in vivo plasma levels.
  • Tissue distribution studies : Use radiolabeled compound (e.g., ¹⁴C) to track accumulation in target organs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。